![molecular formula C24H25F2N5O9 B2428886 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate CAS No. 1351662-04-8](/img/structure/B2428886.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate
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Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate is a useful research compound. Its molecular formula is C24H25F2N5O9 and its molecular weight is 565.487. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, a key component of this compound, are widely used in pharmaceuticals and agrochemicals , suggesting potential targets could be within these areas.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of applications of benzimidazole derivatives, the effects could be diverse depending on the specific target and biochemical pathway involved .
Biological Activity
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide dioxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperazine ring, and a difluorophenyl group. This structure suggests potential biological activities, particularly in the realms of antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is C22H24F2N4O4. The presence of the benzimidazole ring is significant due to its known pharmacological properties, including anticancer and antimicrobial activities. The piperazine moiety enhances membrane permeability, which is crucial for bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The benzimidazole moiety is known to intercalate with DNA, disrupting replication and transcription processes.
- Protein Binding : It may also bind to specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
- Enhanced Solubility : The difluorophenyl group increases solubility and bioavailability, making the compound more effective in biological systems.
Antimicrobial Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. In one study, certain benzimidazole derivatives had minimum inhibitory concentrations (MICs) as low as 1.27 µM against bacterial strains .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. Compounds with similar structures have shown IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 4.53 µM to 9.99 µM against human colorectal carcinoma (HCT116) cell lines . This indicates a promising therapeutic window for compounds like this compound.
Comparative Analysis with Related Compounds
Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound A | Similar | MIC = 1.27 µM | IC50 = 5.85 µM |
Compound B | Similar | MIC = 2.60 µM | IC50 = 9.99 µM |
This compound | Complex | TBD | TBD |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against standard bacterial strains. Results indicated that compounds with structural similarities to our compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
- Anticancer Screening : Another research focused on the anticancer properties of benzimidazole derivatives, demonstrating that specific modifications in the structure could enhance cytotoxicity against cancer cell lines compared to standard chemotherapeutics like 5-FU .
Scientific Research Applications
The compound has been investigated for various biological activities, particularly its role as a positive allosteric modulator (PAM) of the GABA-A receptor. Research indicates that derivatives of benzimidazole can interact with specific receptor subtypes, potentially leading to therapeutic applications in treating neurological disorders.
GABA-A Receptor Modulation
Studies have highlighted the importance of the α1/γ2 interface in GABA-A receptors for developing new anxiolytic and anticonvulsant drugs. The benzimidazole derivatives have shown promise in enhancing the activity of GABA-A receptors, which are crucial in mediating inhibitory neurotransmission in the brain.
Therapeutic Potential
The therapeutic potential of this compound is vast, particularly in treating:
- Anxiety Disorders : By modulating GABA-A receptors, it may provide an alternative to existing anxiolytics with fewer side effects.
- Epilepsy : Its anticonvulsant properties could be explored further for developing new treatments for epilepsy.
- Neuropathic Pain : The modulation of neurotransmitter systems suggests potential applications in pain management.
Case Studies
Several studies have documented the efficacy of similar compounds in clinical settings:
- GABA-A Modulators : Research has shown that compounds targeting the α1/γ2 interface can significantly reduce anxiety-like behaviors in animal models .
- Metabolic Stability Studies : Investigations into metabolic pathways reveal that modifications at specific sites can enhance stability and reduce toxicity, making these compounds safer for therapeutic use .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N5O.2C2H2O4/c21-14-5-6-16(15(22)11-14)25-20(28)13-27-9-7-26(8-10-27)12-19-23-17-3-1-2-4-18(17)24-19;2*3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,23,24)(H,25,28);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBHDEATZWSTMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)CC(=O)NC4=C(C=C(C=C4)F)F.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F2N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.